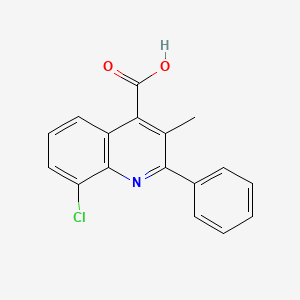![molecular formula C22H25ClFN3O2S B2689748 N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217000-94-6](/img/structure/B2689748.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives, such as the one you mentioned, are often studied for their potential biological activities . They can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds, such as N-phenyl anthranilic acid . The intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Antimicrobial Activities
- Some novel benzothiazole derivatives, including those related to the compound , have been synthesized and shown to possess significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, indicating their potential as therapeutic agents in fighting microbial infections (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Anticancer Properties
- Fluorinated benzothiazoles, closely related to the compound , have demonstrated potent cytotoxic effects in vitro against certain human breast cancer cell lines. This suggests their potential application in cancer treatment, highlighting the importance of fluorine atoms in enhancing the anticancer activity of these compounds (Hutchinson et al., 2001).
Gastrokinetic Activity
- Related benzamide derivatives have been developed and evaluated for gastrokinetic activity. These compounds, including variants with a morpholine group, show promise in enhancing gastric emptying, indicating potential applications in treating gastrointestinal motility disorders (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antioxidant and Antimicrobial Effects
- Benzimidazole derivatives containing fluorobenzyl groups have been synthesized and shown to exhibit antioxidant and antimicrobial effects. These compounds have been effective against both Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobial agents (Menteşe, Ülker, & Kahveci, 2015).
Alpha-Glucosidase Inhibitory Activity
- Some benzimidazole derivatives, including those with fluorobenzyl groups, have been assessed for their alpha-glucosidase inhibitory activities. This indicates potential applications in the management of diabetes by modulating glucose absorption (Menteşe, Ülker, & Kahveci, 2015).
Fluorescence Signaling Properties
- Thioamide derivatives of benzothiazoles, including compounds similar to the one , have shown highly selective fluorescence signaling properties. This could be leveraged in developing sensitive and selective sensors for various applications (Song, Kim, Park, Chung, Ahn, & Chang, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S.ClH/c1-16-6-8-17(9-7-16)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-20-18(23)4-2-5-19(20)29-22;/h2,4-9H,3,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFZLBPHDGDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
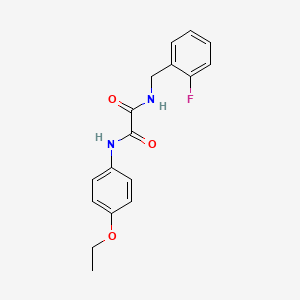
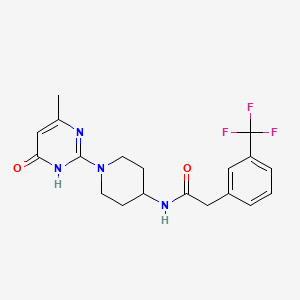
![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
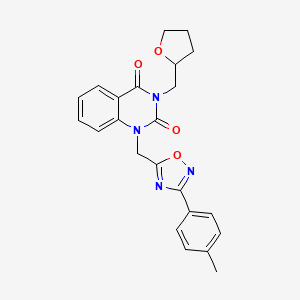
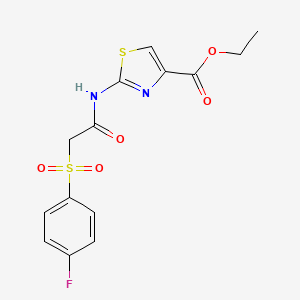
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)
![4-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxobutanamide](/img/structure/B2689677.png)
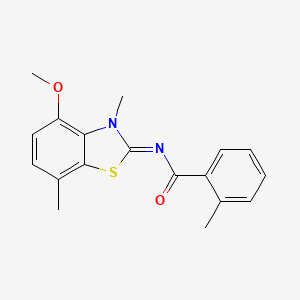
![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
